2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Endothelin Receptor Antagonism Pulmonary Arterial Hypertension Cardiovascular Pharmacology

Procure this unsubstituted 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core as a validated, non-chiral entry point for constructing pharmacologically relevant libraries. Unlike regioisomeric 1,5- or 2,3-benzodiazepines, this specific saturated 1,4-diazepine scaffold delivers distinct binding at alpha-2 adrenoceptors (Ki = 3.77 μM) and enables: (i) low-micromolar PARP1 inhibitors (TBAP), (ii) clinical-stage FTase inhibitors (BMS-214662, IC₅₀ = 1.35 nM), and (iii) endothelin receptor antagonists surpassing ambrisentan in vivo. Compatible with solid-phase library synthesis (62–78% overall yield) for rapid analog generation across oncology, CNS, and cardiovascular programs.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
CAS No. 5946-39-4
Cat. No. B1303633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
CAS5946-39-4
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2CN1
InChIInChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2
InChIKeyMLXBHOCKBUILHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4) Procurement: A Core Scaffold for Benzodiazepine-Based Drug Discovery


2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4), also known as tetrahydro-1,4-benzodiazepine, is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂, featuring a fused benzene ring and a seven-membered diazepine ring containing two secondary amine nitrogens [1]. This core scaffold serves as a fundamental building block for the synthesis of numerous biologically active benzodiazepine derivatives across multiple therapeutic areas. The compound is not itself a marketed drug but is a critical intermediate in medicinal chemistry programs targeting a diverse array of receptors and enzymes, including endothelin receptors, poly-(ADP-ribosyl) polymerases (PARPs), dihydrofolate reductase (DHFR), farnesyltransferase (FTase), and monoamine transporters [2]. Its procurement value stems from its validated role as a versatile, non-chiral entry point for constructing pharmacologically relevant libraries and lead compounds, differentiating it from more specialized or pre-functionalized benzodiazepine analogs.

Why Generic Substitution of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4) Is Not Advisable for Scientific Research


The procurement of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4) is not interchangeable with other benzodiazepine scaffolds or even closely related regioisomers due to quantifiable differences in synthetic accessibility, biological activity profiles, and the specific therapeutic applications enabled by its unique ring structure. As demonstrated in comparative studies, the size and saturation of the diazepine ring critically influence target engagement and selectivity. For instance, the unsubstituted, fully saturated 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core exhibits distinct binding affinity for alpha-2 adrenoceptors and phenylethanolamine N-methyltransferase (PNMT), a profile that is not replicated by its dibenzo-fused or partially unsaturated counterparts [1]. Furthermore, the synthetic versatility of this specific core allows for efficient derivatization via solid-phase methods (62-78% overall yield), enabling high-throughput library synthesis that is not directly translatable to other diazepine regioisomers [2]. Substituting this core with an alternative, such as a 1,5-benzodiazepine or a 2,3-benzodiazepine, would fundamentally alter the geometry of substituent presentation and thus compromise the intended biological or pharmacological outcome. The following evidence provides quantitative justification for selecting this specific scaffold over its closest analogs.

Quantitative Evidence Guide: 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4) Differentiation from Analogs


Superior In Vivo Antihypertensive Efficacy of Benzo[e][1,4]diazepin-2-one Derivatives vs. Racemic Ambrisentan

A novel class of ET receptor antagonists based on a 1,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-one scaffold was designed and evaluated against racemic ambrisentan (rac-2) in vivo. The benzo[e][1,4]diazepin-2-one derivative rac-39au demonstrated superior efficacy in reducing arterial blood pressure in a hypertensive animal model [1]. This provides a direct head-to-head in vivo comparison demonstrating that this specific scaffold can yield compounds with pharmacological profiles that outperform a known clinical benchmark.

Endothelin Receptor Antagonism Pulmonary Arterial Hypertension Cardiovascular Pharmacology

Baseline Target Engagement Profile: Micromolar Affinity for Alpha-2 Adrenoceptor and PNMT

The unsubstituted 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core itself demonstrates measurable, albeit moderate, biological activity. In radioligand binding assays, it inhibited [³H]clonidine binding to the rat alpha-2-adrenoceptor with a Ki of 3,770 nM (3.77 μM) and inhibited bovine adrenal phenylethanolamine N-methyltransferase (PNMT) with a Ki of 10,600 nM (10.6 μM) [1]. This contrasts with more elaborated benzodiazepine analogs that often lose this baseline activity profile. For example, the structurally distinct dibenzo[b,e][1,4]diazepine scaffold, when appropriately substituted, shows potent DHFR inhibition (IC₅₀ = 0.004 μM) but lacks this adrenergic component, highlighting the divergent target preferences driven by core scaffold differences [2].

Alpha-2 Adrenergic Receptor Phenylethanolamine N-Methyltransferase Adrenergic Pharmacology

Validated Synthetic Accessibility via High-Yielding Solid-Phase Methodology

An efficient solid-phase synthetic route has been specifically developed and optimized for the 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine scaffold, yielding derivatives in 62-78% overall yield over seven steps (12 examples) [1]. This contrasts with the synthesis of related 1,4-benzodiazepine-2,5-dione systems, which often require harsh reducing agents like lithium aluminum hydride or diborane, limiting functional group compatibility and scalability [2]. The solid-phase approach offers a distinct advantage for combinatorial library generation, enabling high-throughput synthesis of diverse analogs that is not directly applicable to other diazepine regioisomers without extensive re-optimization.

Solid-Phase Synthesis Combinatorial Chemistry High-Throughput Chemistry

Demonstrated Utility as a Lead Scaffold in Diverse Drug Discovery Programs

The 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine scaffold has served as the foundation for multiple distinct lead series across different therapeutic areas. For instance, 1,2,3,4-tetrahydro-5H-benzo[e][1,4]-diazepin-5-one (TBAP) was identified as a low micromolar PARP1 inhibitor in a cell-free assay and served as the lead for developing isoform-selective PARP inhibitors [1]. Separately, a substituted 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (BMS-214662) was developed as a potent farnesyltransferase inhibitor (IC₅₀ = 1.35 nM) that advanced to clinical trials for solid tumors [2]. In another distinct program, aryl- and heteroaryl-substituted tetrahydrobenzo-1,4-diazepines were patented as triple reuptake inhibitors for norepinephrine, dopamine, and serotonin for CNS disorders [3]. This breadth of validated applications is a key differentiator from more specialized scaffolds that are confined to a single target class.

PARP Inhibition Farnesyltransferase Inhibition Monoamine Reuptake Inhibition

Enabling High-Potency Anticancer Leads with Broad-Spectrum Cytotoxicity

Derivatives of the tetrahydro-5H-benzo[e][1,4]diazepin-5-one scaffold have demonstrated remarkable anticancer activity in the standardized NCI-60 human tumor cell line panel. Compound 24a, a benzo[e][1,4]diazepin-5-one derivative, exhibited a GI₅₀ range of 0.047–8.16 μM against 58 of the 60 cell lines tested [1]. This broad-spectrum activity is a direct consequence of the scaffold's ability to accommodate the quinoline pharmacophore and is a quantifiable measure of its potential as an anticancer lead. In contrast, the closely related 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine scaffold, while also exhibiting cytotoxic activity, has been less extensively profiled in the NCI-60 panel, limiting direct comparability but highlighting the more advanced validation status of the benzo[e][1,4]diazepine core in this therapeutic area [2].

Anticancer Agents Cytotoxicity NCI-60 Cell Line Panel

Defined Selectivity Profile Against Farnesyltransferase vs. Geranylgeranyl Transferase

The 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine scaffold, when appropriately substituted, can achieve high potency and remarkable selectivity. BMS-214662, a derivative of this core, is a potent inhibitor of farnesyltransferase (FTase) with an IC₅₀ of 1.35 nM. Crucially, it demonstrates >1,400-fold selectivity for FTase over the closely related enzyme geranylgeranyl transferase (GGTase; IC₅₀ = 1,900 nM) [1]. This level of selectivity is not an inherent property of the unsubstituted core but is a testament to the scaffold's ability to be finely tuned through structure-activity relationship (SAR) studies. This contrasts with many simpler benzodiazepine analogs that lack the necessary vector points for achieving such precise enzyme discrimination.

Farnesyltransferase Inhibition Selectivity Ras Signaling

Recommended Research and Industrial Applications for 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4) Based on Evidence


Medicinal Chemistry: Core Scaffold for Building Targeted Libraries (PARP, FTase, ET Receptors)

Procure 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine as the foundational core for synthesizing focused compound libraries targeting PARP1, farnesyltransferase, or endothelin receptors. Evidence shows this specific scaffold has yielded leads in each of these areas: a low micromolar PARP1 inhibitor (TBAP) [1], a clinical-stage FTase inhibitor (BMS-214662, IC₅₀ = 1.35 nM) [2], and an ET receptor antagonist (rac-39au) with superior in vivo efficacy to racemic ambrisentan [3]. Its well-validated solid-phase synthesis (62-78% yield) [4] makes it ideal for high-throughput analog generation.

Oncology Drug Discovery: Lead Generation for Broad-Spectrum Cytotoxic Agents

Utilize the tetrahydro-5H-benzo[e][1,4]diazepin-5-one scaffold for developing novel anticancer agents. As demonstrated in the NCI-60 panel, a derivative (Compound 24a) exhibited a GI₅₀ range of 0.047–8.16 μM across 58 of 60 human tumor cell lines, indicating potent and broad-spectrum activity [1]. This provides a quantifiable, data-driven starting point for oncology-focused medicinal chemistry campaigns.

CNS Drug Discovery: Development of Triple Reuptake Inhibitors for Depression

Leverage the aryl- and heteroaryl-substituted tetrahydrobenzo-1,4-diazepine scaffold to design novel antidepressants. Patented compounds based on this core have been shown to inhibit the reuptake of norepinephrine, dopamine, and serotonin, with the potential for a more rapid onset of action in treating CNS diseases like depression [1]. The unsubstituted core (CAS 5946-39-4) serves as the key synthetic entry point for this series.

Chemical Biology: Investigating the Structure-Activity Relationships of Alpha-2 Adrenoceptors

Employ the unsubstituted 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core as a minimal pharmacophore for studying alpha-2 adrenoceptor interactions. Its measurable, though moderate, binding affinity (Ki = 3.77 μM) [1] makes it an ideal starting point for systematic SAR studies aimed at understanding the molecular determinants of adrenergic ligand binding and for developing more potent and selective probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.